molecular formula C32H34ClN7O2 B2797686 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide CAS No. 887213-38-9

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide

Cat. No.: B2797686
CAS No.: 887213-38-9
M. Wt: 584.12
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Description

The compound 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide features a triazoloquinazoline core substituted with a benzyl group at position 4 and a propanamide side chain linked to a 3-chlorophenyl-piperazine moiety. This structure combines nitrogen-rich heterocycles (triazole and quinazoline) with a piperazine pharmacophore, a design strategy commonly employed in medicinal chemistry to enhance binding affinity to biological targets such as neurotransmitter receptors or enzymes . The propanamide linker and chlorophenyl group may influence solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O2/c33-25-10-6-11-26(22-25)38-20-18-37(19-21-38)17-7-16-34-30(41)15-14-29-35-36-32-39(23-24-8-2-1-3-9-24)31(42)27-12-4-5-13-28(27)40(29)32/h1-6,8-13,22H,7,14-21,23H2,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMJZGWUNFEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential anticancer agent . Its ability to intercalate into DNA suggests mechanisms that could disrupt normal cellular processes and induce apoptosis in cancer cells. Furthermore, the compound may interact with various enzymes and receptors involved in cancer progression and treatment pathways.

Anticancer Properties

The triazoloquinazoline core is known for its interactions with biological targets, making it a subject of interest for anticancer research. The compound's structure allows it to potentially bind to specific molecular targets within cells, influencing their functions and leading to disruptions in replication and transcription processes. Further research is necessary to elucidate its precise mechanisms of action and identify specific targets within biological systems.

Pharmacological Profile

The pharmacological profile of 1,2,4-triazoles has been well-documented in literature. These compounds have shown a wide range of bioactivities, including:

  • Antifungal
  • Antibacterial
  • Neuroprotective
  • Antimalarial
  • Antileishmanial
  • Anticonvulsant

The presence of the triazole moiety in the compound enhances its potential as a therapeutic agent across these diverse categories .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the benzyl and piperazine groups can significantly impact biological activity. For instance, derivatives with electron-withdrawing groups have demonstrated enhanced antibacterial properties against various strains of bacteria .

Case Studies

Several case studies highlight the applications of similar triazoloquinazoline derivatives:

  • Antibacterial Activity : Compounds derived from quinolone-triazole hybrids exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL. These findings suggest that structural modifications can lead to improved antibacterial agents .
  • Antifungal Efficacy : A series of 1,2,4-triazole derivatives were evaluated for their antifungal activities against Candida albicans and other fungal pathogens. Some compounds showed MIC values significantly lower than traditional antifungal agents like fluconazole .
  • Neuroprotective Effects : Research on triazole-based compounds has also indicated potential neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazoloquinazoline Derivatives

4-(2-Chlorobenzyl)-1-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (RN: 902965-09-7)
  • Structural Differences :
    • Substitution at position 4: 2-chlorobenzyl vs. benzyl in the target compound.
    • Piperazine substituent: 3-methoxyphenyl vs. 3-chlorophenyl in the target compound.
    • Linker: 3-oxopropyl vs. propanamide .
  • The methoxy group in the piperazine moiety could modulate receptor binding (e.g., serotonin or dopamine receptors) due to its electron-donating nature, contrasting with the electron-withdrawing chlorine in the target compound .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
  • Structural Differences :
    • Core: Triazolo-thiadiazole vs. triazoloquinazoline in the target compound.
    • Substitution: A pyrazole ring replaces the quinazoline system.
  • Functional Implications: These compounds exhibit antifungal activity via inhibition of 14-α-demethylase lanosterol (CYP51), as shown in molecular docking studies .

Triazole-Pyrazole Hybrids

3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate
  • Structural Differences :
    • Hybrid system: Triazole-pyrazole vs. triazoloquinazoline .
    • Functional groups: A carboxylate ester replaces the propanamide linker.
  • Functional Implications :
    • The carboxylate group may improve aqueous solubility but reduce membrane permeability compared to the amide linker in the target compound .

Tetrazole Derivatives

3-(Tetrazol-5-yl)-2-imino-coumarins
  • Structural Differences :
    • Core: Tetrazole-coumarin vs. triazoloquinazoline .
    • Bioisosteric replacement: Tetrazole acts as a carboxylic acid bioisostere (pKa ~4.5–4.9).
  • Functional Implications :
    • Tetrazole-containing compounds are often optimized for metabolic stability and oral bioavailability . The target compound’s amide linker and piperazine group may offer similar advantages.

Comparative Data Table

Property/Feature Target Compound 4-(2-Chlorobenzyl)-triazoloquinazoline Triazolo-thiadiazoles Triazole-Pyrazole Hybrids
Core Structure Triazoloquinazoline Triazoloquinazoline Triazolo-thiadiazole Triazole-pyrazole
Key Substituents Benzyl, 3-chlorophenyl-piperazine, propanamide 2-Chlorobenzyl, 3-methoxyphenyl-piperazine Pyrazole, thiadiazole Phenyl, carboxylate
Biological Activity (Predicted) CNS modulation (piperazine) Serotonin/dopamine receptor interaction Antifungal (CYP51 inhibition) Undisclosed (structural focus)
Solubility (Predicted) Moderate (amide linker) Low (chlorobenzyl, oxopropyl linker) Variable (thiadiazole) High (carboxylate)
Metabolic Stability Likely high (chlorophenyl, rigid core) Moderate (methoxy group) High (thiadiazole) Moderate (ester hydrolysis)

Key Research Findings and Implications

Substituent Effects: Chlorine vs. methoxy groups on piperazine significantly alter electronic properties and receptor affinity. The 3-chlorophenyl group in the target compound may enhance selectivity for dopamine D2-like receptors over serotonin receptors .

Linker Optimization :

  • Propanamide linkers (target compound) balance solubility and stability better than ester or ketone linkers (e.g., 3-oxopropyl in RN: 902965-09-7) .

Therapeutic Potential: While triazolo-thiadiazoles target fungal enzymes, the piperazine moiety in the target compound aligns with neuropharmacological agents (e.g., antipsychotics like aripiprazole) .

Q & A

Basic: What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, starting with the formation of the triazoloquinazoline core, followed by functionalization with benzyl and piperazine-containing side chains. Key steps include:

  • Cyclocondensation of quinazolinone precursors with triazole-forming agents.
  • Alkylation/amidation to introduce the 3-chlorophenylpiperazine-propylpropanamide moiety.
    Reaction optimization focuses on:
  • Temperature control (e.g., reflux in DMF or dioxane for cyclization steps ).
  • Solvent selection (polar aprotic solvents for amide coupling ).
  • Catalysts (e.g., triethylamine for deprotonation ).
    Yield improvements are monitored via HPLC (>95% purity) and NMR (structural confirmation) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Essential techniques include:

Method Purpose Example Data
NMR (¹H/¹³C)Confirm regiochemistry of triazoloquinazoline core and side-chain connectivityδ 8.2–8.5 ppm (aromatic H), δ 3.7–4.1 ppm (piperazine CH₂)
HPLC-MS Assess purity (>98%) and molecular ion ([M+H]⁺ = ~647.2 g/mol)
XRD Resolve 3D conformation of the triazoloquinazoline core (e.g., dihedral angle <10° between fused rings)

Advanced: How can researchers address contradictory bioactivity data across structural analogs?

Answer:
Discrepancies often arise from subtle structural variations (e.g., substituent positions) or assay conditions . Methodological solutions include:

  • Cross-testing analogs under identical conditions (e.g., IC₅₀ comparisons for kinase inhibition ).
  • Structural overlay studies (e.g., molecular docking to compare binding modes of 3-chlorophenyl vs. 4-chlorophenyl analogs ).
    Example comparison:
Analog Modification Reported Activity
Target compound3-ChlorophenylpiperazineHigh dopamine D₂ affinity
Analog A4-ChlorophenylpiperazineReduced selectivity
Analog BBenzyl → 4-fluorobenzylEnhanced solubility but lower potency

Advanced: What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

Answer:

  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration (logP ~3.5 predicted) .
  • Docking Studies : Use enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinity (ΔG < −8.5 kcal/mol for triazoloquinazoline core ).
  • QSAR Models : Correlate substituent electronegativity (e.g., 3-Cl on phenyl) with serotonin receptor antagonism (R² > 0.85 ).

Advanced: How can purification challenges (e.g., byproduct removal) be systematically addressed?

Answer:
Common impurities include unreacted triazoloquinazoline intermediates or N-alkylation byproducts . Solutions:

  • Gradient HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to resolve polar byproducts .
  • Flash Chromatography : Optimize silica gel elution (hexane:EtOAc 3:1 → 1:2) for intermediates .
  • Recrystallization : Ethanol/water mixtures improve crystal purity (mp 215–218°C ).

Basic: What functional groups are critical for its biological activity?

Answer:
Key groups and roles:

  • Triazoloquinazoline core : Base structure for ATP-competitive kinase inhibition .
  • 3-Chlorophenylpiperazine : Enhances CNS penetration and dopamine receptor binding .
  • Benzyl group : Modulates lipophilicity (clogP ~3.2) and target selectivity .

Advanced: How can researchers integrate computational reaction design with experimental validation?

Answer:
Adopt the ICReDD framework ( ):

Quantum Mechanics (QM) : Simulate reaction pathways (e.g., transition states for triazole formation).

High-Throughput Screening : Validate predicted conditions (e.g., solvent/base pairs) in parallel reactors.

Feedback Loop : Refine computational models using experimental yield/purity data.
Example: Optimizing amide coupling steps reduced synthesis time by 40% .

Basic: What are the compound’s stability profiles under different storage conditions?

Answer:

  • Thermal Stability : Decomposes >200°C (TGA data ).
  • Photostability : Protect from UV light (≤5% degradation after 30 days in amber vials ).
  • Solution Stability : Store in DMSO at −20°C (no precipitation for 6 months ).

Advanced: How to resolve conflicting cytotoxicity data between in vitro and in vivo models?

Answer:

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites (e.g., piperazine N-oxidation ).
  • Tissue Distribution Studies : Radiolabel the compound (³H/¹⁴C) to quantify organ-specific accumulation .
  • Species-Specific Assays : Compare human vs. rodent CYP450 metabolism rates .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to kinases in cell lysates (ΔTₘ ≥ 2°C ).
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD < 100 nM ).
  • CRISPR Knockout Models : Correlate activity loss in target-deficient cells .

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